2-propan-2-yl-1,3-oxazole-4-carbonitrile

12/15-lipoxygenase inhibition ALOX15 inflammation

This 2-isopropyl oxazole-4-carbonitrile is a non-negotiable scaffold for medicinal chemists targeting 12/15-lipoxygenase, PREP, or HCMV. Quantitative SAR evidence confirms that substitution at the 2-position dramatically alters potency—replacing the isopropyl group can drop PREP IC₅₀ from nanomolar to >4,500 nM. Unlike generic analogs, this specific core enables sub-10 nM PREP inhibitors and 110 nM lipoxygenase inhibitors with 7.7-fold selectivity over non-malignant cells. For reproducible, disease-modifying research outcomes, only this precise structural variant suffices.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B12315606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propan-2-yl-1,3-oxazole-4-carbonitrile
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CO1)C#N
InChIInChI=1S/C7H8N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3
InChIKeyXIJGGKXPSAFXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propan-2-yl-1,3-oxazole-4-carbonitrile: A Core Oxazole-4-Carbonitrile Scaffold for Selective Inhibitor Development


2-Propan-2-yl-1,3-oxazole-4-carbonitrile (2-isopropyloxazole-4-carbonitrile, CAS 1159737-89-9) is a heterocyclic building block comprising an oxazole core with a 4‑position nitrile group and a 2‑position isopropyl substituent . The oxazole-4-carbonitrile framework is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for the development of enzyme inhibitors across diverse therapeutic targets [1]. While the parent compound is primarily utilized as a synthetic intermediate, its structural motif is foundational to numerous bioactive analogs that exhibit quantifiable differentiation from closely related scaffolds in enzyme inhibition, antiviral potency, and anticancer selectivity.

Why 2-Propan-2-yl-1,3-oxazole-4-carbonitrile-Based Scaffolds Cannot Be Readily Substituted with Generic Oxazole Analogs


Oxazole-4-carbonitrile derivatives exhibit profound structure-activity relationships (SAR) wherein minor modifications to the 2-position substituent dramatically alter potency, selectivity, and pharmacokinetic behavior. As demonstrated in prolyl oligopeptidase (PREP) inhibitor development, replacement of an isopropyl group at the R4 position with an isobutyl group reduced inhibitory activity from the nanomolar range (IC₅₀ = 156–445 nM) to 4,580 nM, while bulkier substituents further attenuated potency [1]. Similarly, within the 12/15-lipoxygenase inhibitor class, substitution at the oxazole 2-position with different aryl groups produces IC₅₀ values ranging from 110 nM to >1 μM, underscoring that interchange of oxazole-4-carbonitrile analogs without rigorous SAR validation is scientifically unjustified [2]. The precise positioning of the nitrile group and the electronic character of the 2-substituent are non-negotiable determinants of target engagement, mandating procurement of specific structural variants for reproducible research outcomes.

Quantitative Differentiation of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile and Its Derivatives: A Comparative Evidence Guide


2-Propan-2-yl-1,3-oxazole-4-carbonitrile Derivative Exhibits 110 nM IC₅₀ Against 12/15-Lipoxygenase (ALOX12/15), Positioning It Among Potent Oxazole-4-carbonitrile Inhibitors

A 2-propan-2-yl-1,3-oxazole-4-carbonitrile-derived compound (US20240336642, Compound 97) demonstrates an IC₅₀ of 110 nM against human 12/15-lipoxygenase (ALOX12/ALOX15) [1]. This positions it competitively within the oxazole-4-carbonitrile inhibitor class, where structurally related compounds exhibit a wide potency range from 110 nM to 230 nM depending on the 2-aryl substitution pattern [1][2].

12/15-lipoxygenase inhibition ALOX15 inflammation

2-Propan-2-yl-1,3-oxazole-4-carbonitrile Scaffold Enables Nanomolar PREP Inhibition with Disease-Modifying Effects in Parkinson's Disease Models

The oxazole-4-carbonitrile scaffold bearing an isopropyl group at the 2-position serves as the core for HUP-55 (IC₅₀ = 5.0 nM against PREP) and related analogs with IC₅₀ values ranging from 18 nM to 445 nM depending on R-group substitution [1]. Critically, stereochemistry governs potency: the enantiomer of HUP-55 (compound 3) exhibits a 332-fold reduction in activity (IC₅₀ = 1,660 nM) [1].

prolyl oligopeptidase PREP inhibition Parkinson's disease

Oxazole-4-carbonitrile Derivatives Demonstrate Superior Antiviral Potency Against HCMV Relative to Clinical Standard Ganciclovir

Seven 5-functionalized 1,3-oxazole-4-carbonitrile derivatives exhibited EC₅₀ values <0.05 μM against HCMV strain AD-169, surpassing ganciclovir (EC₅₀ = 0.32 μM) by >6.4-fold in antiviral potency [1]. One derivative (5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile) achieved EC₅₀ <0.05 μM against a ganciclovir-resistant isolate (GDGr K17) with a selectivity index (SI₅₀) of 3,125 versus cidofovir's SI₅₀ <4 [1].

HCMV antiviral cytomegalovirus

2-Isopropyl Oxazole-4-carbonitrile Core Enables Selective Cytotoxicity in Neuroblastoma Cells with Superior Safety Profile Versus Doxorubicin

Compounds bearing the 2-isopropyl oxazole-4-carbonitrile core structure (specifically 5-piperazine-sulfonyl derivatives) demonstrate IC₅₀ values of 1.3–1.7 μM in Kelly neuroblastoma cells while maintaining IC₅₀ >10 μM in non-malignant HEK293 cells, yielding a selectivity window >7.7-fold [1]. In contrast, doxorubicin exhibits non-selective cytotoxicity with IC₅₀ <1 μM in both malignant and non-malignant cells under identical assay conditions [1].

neuroblastoma anticancer selectivity

2-Propan-2-yl-1,3-oxazole-4-carbonitrile-Derived LOX Inhibitor Achieves 75.1 nM IC₅₀ Against Lysyl Oxidase with Defined Selectivity Over LOXL2

A 2-propan-2-yl-1,3-oxazole-4-carbonitrile-derived compound (US10774069, Compound 1) demonstrates IC₅₀ = 75.1 nM against human lysyl oxidase (LOX) amine oxidase activity, with 2.8-fold selectivity over LOXL2 (IC₅₀ = 209 nM) [1]. This selectivity profile is structurally defined by the isopropyl substitution pattern on the oxazole core.

lysyl oxidase LOX inhibition fibrosis

Optimal Research and Industrial Applications for 2-Propan-2-yl-1,3-oxazole-4-carbonitrile and Its Derivatives


12/15-Lipoxygenase (ALOX15) Inhibitor Discovery for Inflammatory and Ischemic Stroke Research

Researchers targeting 12/15-lipoxygenase for stroke, inflammation, or cancer applications should prioritize 2-propan-2-yl-1,3-oxazole-4-carbonitrile-derived scaffolds. Quantitative evidence demonstrates that specific 2-aryl substitution yields IC₅₀ values of 110 nM against human ALOX12/ALOX15, providing a 1.6- to 2.1-fold potency advantage over alternative oxazole-4-carbonitrile analogs [1]. The scaffold's defined SAR enables rational optimization of lipoxygenase inhibition while maintaining selectivity over related isozymes.

Prolyl Oligopeptidase (PREP) Modulation in Parkinson's Disease and α-Synuclein Aggregation Models

The 2-isopropyl oxazole-4-carbonitrile core enables access to sub-10 nM PREP inhibitors (HUP-55, IC₅₀ = 5.0 nM) that modulate α-synuclein dimerization and enhance protein phosphatase 2A activity in cellular and in vivo Parkinson's disease models [2]. The profound stereochemical sensitivity (332-fold enantiomer difference) and defined SAR around the 2-isopropyl group make this scaffold irreplaceable for research programs requiring potent, non-peptidic PREP ligands with disease-modifying potential.

Human Cytomegalovirus (HCMV) Antiviral Lead Optimization Against Drug-Resistant Strains

Oxazole-4-carbonitrile derivatives demonstrate >6.4-fold improvement in antiviral potency (EC₅₀ <0.05 μM) over ganciclovir against wild-type HCMV and maintain exceptional selectivity (SI₅₀ = 3,125) against drug-resistant isolates where cidofovir shows SI₅₀ <4 [3]. For antiviral discovery programs targeting resistant HCMV strains, the 2-substituted oxazole-4-carbonitrile scaffold offers a quantitatively superior starting point for lead optimization.

Neuroblastoma-Selective Anticancer Agent Development with Favorable Safety Margins

Derivatives of the 2-isopropyl oxazole-4-carbonitrile core achieve IC₅₀ values of 1.3 μM in Kelly neuroblastoma cells while maintaining >7.7-fold selectivity over non-malignant HEK293 cells [4]. This selectivity profile significantly outperforms doxorubicin (selectivity ratio <1) under identical assay conditions. For oncology research focused on pediatric neuroblastoma with reduced non-specific toxicity, this scaffold provides a quantitatively validated advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.